molecular formula C12H12N2O2 B3109738 2-(2-Phenylethyl)-1H-imidazole-4-carboxylic acid CAS No. 175210-33-0

2-(2-Phenylethyl)-1H-imidazole-4-carboxylic acid

Cat. No. B3109738
CAS RN: 175210-33-0
M. Wt: 216.24 g/mol
InChI Key: AIJIZYHCPGYPLP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2-Phenylethyl)-1H-imidazole-4-carboxylic acid, commonly known as PEICA, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic properties. PEICA belongs to the class of imidazole-4-carboxylic acids, which are known for their diverse biological activities.

Scientific Research Applications

Antitumor Activity

Imidazole derivatives, including 2-(2-Phenylethyl)-1H-imidazole-4-carboxylic acid, have been extensively studied for their antitumor properties. Research has indicated that compounds like bis(2-chloroethyl)amino derivatives of imidazole and related structures have shown promising results in preclinical testing for antitumor drugs. These compounds are interesting not only for the development of new antitumor drugs but also for synthesizing compounds with varied biological properties (Iradyan, Iradyan, Arsenyan, & Stepanyan, 2009).

Synthesis and Transformation of Derivatives

The synthesis and transformation of 4-phosphorylated imidazole derivatives, including 2-(2-Phenylethyl)-1H-imidazole-4-carboxylic acid, have been a subject of interest due to their chemical and biological properties. The synthesis approaches include the use of metallic derivatives of imidazole and phosphorus halides, which have been widely used for synthesizing 4-phosphorylated 1,3-azoles. These derivatives are characterized by a range of activities such as insectoacaricidal, anti-blastic, sugar-lowering, and neurodegenerative activities. The structural diversity of these compounds provides a base for synthesizing novel drugs with potential therapeutic applications (Abdurakhmanova, Kondratyuk, Holovchenko, & Brovarets, 2018).

Biocatalyst Inhibition by Carboxylic Acids

The inhibitory effects of carboxylic acids, including 2-(2-Phenylethyl)-1H-imidazole-4-carboxylic acid, on microbial biocatalysts used in fermentative production have been studied. These acids, at concentrations below the desired yield and titer, can inhibit engineered microbes like Escherichia coli and Saccharomyces cerevisiae, affecting the production of biorenewable chemicals. Understanding the mechanisms of inhibition by these carboxylic acids is crucial for engineering robust microbial strains with improved performance in industrial applications (Jarboe, Royce, & Liu, 2013).

properties

IUPAC Name

2-(2-phenylethyl)-1H-imidazole-5-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O2/c15-12(16)10-8-13-11(14-10)7-6-9-4-2-1-3-5-9/h1-5,8H,6-7H2,(H,13,14)(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AIJIZYHCPGYPLP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCC2=NC=C(N2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-Phenylethyl)-1H-imidazole-4-carboxylic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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